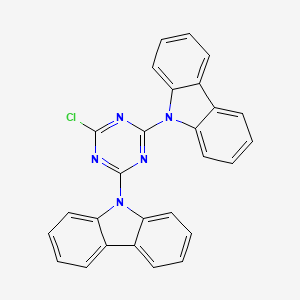

9,9'-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole)

描述

9,9'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) (CAS: 877615-05-9) is a triazine-core compound functionalized with carbazole moieties at the 2- and 4-positions, with a chlorine atom at the 6-position. It is synthesized via Suzuki coupling reactions involving chloro-substituted triazine and carbazole boronic acid derivatives, followed by purification via sublimation (yield: 53%) . Key properties include:

- Molecular formula: C₂₇H₁₆ClN₅

- Molecular weight: 445.902 g/mol

- Purity: ≥97% (HPLC)

- Thermal stability: Boiling point 754.6±43.0°C, flash point 410.1±28.2°C .

- Applications: Intermediate in organic light-emitting diodes (OLEDs), host materials, and nanoscintillators .

Its rigid triazine-carbazole framework enables efficient charge transport and intersystem crossing (ISC), making it suitable for optoelectronic and radiation detection applications .

属性

IUPAC Name |

9-(4-carbazol-9-yl-6-chloro-1,3,5-triazin-2-yl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H16ClN5/c28-25-29-26(32-21-13-5-1-9-17(21)18-10-2-6-14-22(18)32)31-27(30-25)33-23-15-7-3-11-19(23)20-12-4-8-16-24(20)33/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGVYFNVFWIRID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=NC(=N4)Cl)N5C6=CC=CC=C6C7=CC=CC=C75 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H16ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism

The synthesis follows an addition-elimination pathway (Figure 1):

-

Deprotonation : Carbazole () reacts with aqueous KOH to form a carbazole potassium salt.

-

Substitution : The salt attacks the electron-deficient triazine ring at the 4- and 6-positions of cyanuric chloride, displacing chlorine atoms.

-

Isolation : The product precipitates after solvent removal and is purified via recrystallization.

Key Reaction Parameters :

-

Temperature : Room temperature for initial substitution, followed by reflux (60–80°C) to drive the reaction to completion.

-

Solvent : Tetrahydrofuran (THF) or chloroform, which solubilizes both reactants without side reactions.

-

Stoichiometry : A 2:1 molar ratio of carbazole to cyanuric chloride ensures bis-substitution while minimizing polysubstitution.

Optimization of Synthetic Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts yield and purity (Table 1):

THF with KOH achieves the highest yield (93%) due to efficient deprotonation and minimal side reactions. In contrast, dimethylformamide (DMF) leads to lower yields, likely due to competitive solvolysis.

Temperature Control

Controlled heating prevents over-substitution at the 2-position of the triazine ring. A two-stage protocol—room temperature stirring (1 hour) followed by reflux (6 hours)—optimizes bis-substitution while maintaining the 6-chloro group.

Structural Characterization and Validation

The product’s structure is confirmed through spectroscopic and crystallographic analyses:

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray diffraction reveals a near-planar geometry, with dihedral angles between carbazole and triazine rings of 3.5–4.3°. The crystal packing exhibits π-stacking interactions (3.4 Å spacing), explaining the compound’s solid-state fluorescence (Figure 2).

Scalability and Industrial Production

Large-Scale Synthesis

Industrial manufacturers (e.g., Career Henan Chemical Co.) utilize continuous-flow reactors to enhance scalability. Key metrics include:

Challenges and Solutions

-

Byproduct Formation : Excess cyanuric chloride leads to tris-substituted byproducts. Stoichiometric control and inline UV monitoring mitigate this issue.

-

Purification : Recrystallization from chloroform/hexane mixtures removes unreacted carbazole, yielding >99% pure product.

Applications and Derivative Synthesis

化学反应分析

This compound undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the triazine ring can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, similar triazine derivatives can undergo such reactions depending on the substituents and reaction conditions.

Major Products: The major products formed from these reactions depend on the reagents used.

科学研究应用

9,9’-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) has several scientific research applications:

Organic Electronics: It is used as an intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic devices.

Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic properties.

Biological Research: While not extensively studied in biological contexts, similar triazine derivatives have been evaluated for antimicrobial activity.

作用机制

The mechanism of action for 9,9’-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) largely depends on its application. In organic electronics, its role as an intermediate helps in the formation of materials with desired electronic properties. The triazine ring and carbazole units contribute to the compound’s stability and electronic characteristics .

相似化合物的比较

Halogen-Substituted Triazine-Carbazole Derivatives

Structural analogs with halogens (Cl, Br, I) or alkoxy groups at the triazine core exhibit distinct photophysical behaviors:

Key Insights :

- Heavy atom effect : Iodine-substituted ITC exhibits ultralong phosphorescence (tens of ms) due to enhanced spin-orbit coupling, enabling triplet exciton harvesting for X-ray scintillation .

- Chlorine vs. bromine: Bromophenoxy derivatives (e.g., DCz4Br) show higher X-ray-to-light conversion efficiency than chlorinated analogs, attributed to stronger heavy atom effects .

Phenyl-Substituted Triazine-Carbazole Derivatives

Phenyl-substituted analogs prioritize charge transport over ISC, optimizing them for OLEDs:

| Compound Name | Substituent | ΔEST (eV) | EQE (%) | HOMO/LUMO (eV) | Reference |

|---|---|---|---|---|---|

| Target Compound (Cl) | 6-Cl | N/A | N/A | N/A | |

| CC2TA | 6-Phenyl | 0.05 | 11 | -5.8/-2.7 | |

| PIC-TRZ2 | 4,6-Diphenyl | 0.02 | 14 | -5.6/-2.9 |

Key Insights :

- Reduced ΔEST : Phenyl substitution (e.g., PIC-TRZ2) minimizes the singlet-triplet energy gap (ΔEST = 0.02 eV), enhancing thermally activated delayed fluorescence (TADF) for high external quantum efficiency (EQE: 14%) in OLEDs .

- Host material performance: CC2TA’s carbazolylcarbazole donor improves charge balance in OLEDs, achieving EQE >10% .

Positional Isomers and Structural Variants

Substituent positioning critically impacts luminescence:

| Compound Name | Substituent Position | PL Emission (nm) | Decay Time (τ) | Reference |

|---|---|---|---|---|

| Target Compound (Cl) | 6-Cl | N/A | <1 µs | |

| o-ITC | Ortho-iodophenoxy | 520 | 1.2 s | |

| p-ITC | Para-iodophenoxy | 550 | 2.5 s |

Key Insights :

生物活性

The compound 9,9'-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) , with a CAS number of 877615-05-9 , is a derivative of carbazole that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

The molecular formula of 9,9'-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) is C27H16ClN5 , with a molecular weight of approximately 445.902 g/mol . Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 754.6 ± 43.0 °C |

| Flash Point | 410.1 ± 28.2 °C |

| LogP | 9.20 |

| Vapour Pressure | 0.0 ± 2.5 mmHg at 25°C |

These properties suggest a relatively stable compound with potential applications in pharmaceuticals and materials science.

Antimicrobial Activity

Research has indicated that carbazole derivatives exhibit significant antimicrobial properties. For example, studies on various N-substituted carbazoles have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The zones of inhibition for these compounds ranged from 10.3 to 15.4 mm at minimum inhibitory concentration (MIC) values between 6.2 to 50 µg/mL .

Cytotoxicity and Cancer Research

The cytotoxic effects of carbazole derivatives on cancer cell lines have been extensively studied. In particular, compounds derived from carbazole have demonstrated promising results against lung carcinoma (A549) and glioma (C6) cell lines. For instance, certain derivatives showed IC50 values as low as 5.9 µg/mL , indicating potent activity against these cancer cells .

Neuroprotective Effects

Some studies have also focused on the neuroprotective capabilities of carbazole derivatives. One notable compound displayed significant neuroprotection at concentrations as low as 3 µM , attributed to its antioxidative properties . This suggests potential therapeutic applications in neurodegenerative diseases.

The mechanisms underlying the biological activities of these compounds often involve inhibition of specific cellular pathways or enzymes. For instance, some derivatives have been shown to inhibit the activation of STAT3 by varying degrees at a concentration of 50 µM . This pathway is crucial in many cancers and inflammatory processes.

Study on Antimicrobial Activity

A study conducted by Sharma et al. synthesized a series of N-substituted carbazoles and evaluated their antimicrobial activities against various bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity with zones of inhibition ranging from 11.1 to 24.0 mm at a concentration of 50 µg/mL .

Study on Cytotoxicity

In another study focusing on the cytotoxic effects of N-ethyl-carbazole derivatives, researchers found that specific compounds demonstrated high activity against A549 and C6 cell lines with IC50 values indicating strong potential for further development as anticancer agents .

常见问题

Basic: What synthetic methodologies are recommended for preparing 9,9'-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole), and how do reaction conditions influence yield?

Methodological Answer:

- Route Optimization : Use Suzuki-Miyaura coupling or Buchwald-Hartwig amination for aryl-aryl bond formation, leveraging palladium catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., XPhos) in solvents like 1,4-dioxane or toluene .

- Key Variables :

- Temperature : Reactions at 80–120°C balance yield and side-product formation. Higher temperatures (>130°C) may degrade sensitive intermediates.

- Catalyst Loading : 2–5 mol% Pd ensures efficient cross-coupling while minimizing metal residues .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of carbazole derivatives but may require post-synthesis purification via column chromatography .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis and elemental composition (CHNS/O) .

Advanced: How can computational modeling predict electronic properties, and what experimental techniques validate these predictions?

Methodological Answer:

- Computational Approaches :

- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps, electron affinity, and charge distribution. Triazine’s electron-deficient nature lowers LUMO levels, enhancing charge transport in optoelectronic applications.

- Molecular Dynamics : Simulate stacking behavior in solid-state structures to predict crystallinity .

- Experimental Validation :

- Contradiction Resolution : Discrepancies between calculated and observed data may arise from solvation effects or crystal packing forces; refine models using implicit solvent corrections .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry :

- HRMS (ESI/TOF) : Confirm molecular ion ([M+H]⁺) and isotopic pattern matching for Cl (3:1 ³⁵Cl/³⁷Cl ratio).

- FT-IR : Detect C-Cl stretching (650–750 cm⁻¹) and triazine ring vibrations (1550–1600 cm⁻¹) .

Advanced: How can conflicting reactivity data in chloro-triazine-carbazole systems be resolved?

Methodological Answer:

- Controlled Replication :

- Statistical Analysis :

Basic: What safety protocols are essential for handling chlorinated carbazole derivatives?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile solvents (e.g., DMF, toluene) .

- Waste Disposal : Quench residual reagents (e.g., Pd catalysts) with aqueous chelators (EDTA) before disposal as hazardous waste .

Advanced: How do steric/electronic effects of the chloro-triazine core influence cross-coupling reactivity?

Methodological Answer:

- Steric Effects :

- Electronic Effects :

- Electron-Withdrawing Nature : Chloro-triazine increases electrophilicity, enhancing Suzuki coupling rates with electron-rich boronic acids.

- Kinetic vs. Thermodynamic Control : Lower reaction temperatures (60–80°C) favor kinetic products (mono-substitution), while higher temperatures (100–120°C) drive di-substitution .

- Mechanistic Probes :

Advanced: What strategies stabilize 9,9'-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) under varying pH and thermal conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>250°C suggests thermal stability for optoelectronic applications) .

- pH Stability Testing :

- Accelerated Aging : Expose samples to 85°C/85% humidity for 72h to simulate long-term degradation .

Basic: How to design a reaction workup to isolate high-purity product?

Methodological Answer:

- Quenching : Add ice-cold water to precipitate crude product, followed by filtration .

- Purification :

- Quality Control :

Advanced: How to integrate this compound into optoelectronic device research?

Methodological Answer:

- Thin-Film Fabrication :

- Device Testing :

- Degradation Analysis : Perform XPS to track oxidation of carbazole nitrogen under operational stress .

Advanced: What theoretical frameworks guide mechanistic studies of its reactivity?

Methodological Answer:

- Marcus Theory : Model electron-transfer kinetics in redox reactions involving the triazine core .

- Frontier Molecular Orbital (FMO) Theory : Predict regioselectivity in electrophilic substitutions based on HOMO localization on carbazole .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between concerted and stepwise mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。